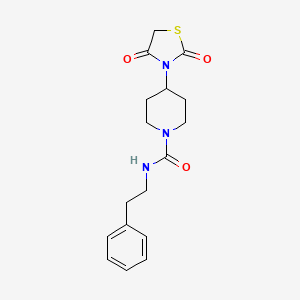
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, fragile X syndrome, and schizophrenia.
作用機序
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, this compound reduces the excitability of neurons and modulates synaptic plasticity, which can lead to improvements in cognitive function and behavioral symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which can contribute to neurodegeneration and cognitive decline. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which can have significant effects on behavior and cognition.
実験室実験の利点と制限
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate neurotransmission. However, this compound also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for research on 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems and their potential interactions with the mGluR5 receptor. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials, which could lead to the development of novel treatments for neurological and psychiatric disorders.
合成法
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with morpholine, followed by the reaction of the resulting intermediate with 1-phenylethylamine and subsequent purification steps. The synthesis of this compound has been well-established and has been reported in several scientific publications.
科学的研究の応用
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to improve behavioral symptoms and reduce seizures in animal models of fragile X syndrome and epilepsy.
特性
IUPAC Name |
6-morpholin-4-yl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13(14-5-3-2-4-6-14)20-17(22)15-11-16(19-12-18-15)21-7-9-23-10-8-21/h2-6,11-13H,7-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJSVYMJKOQKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
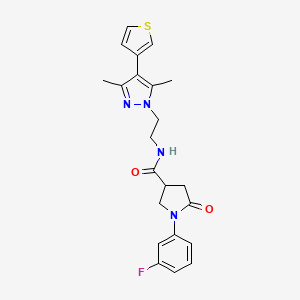
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)
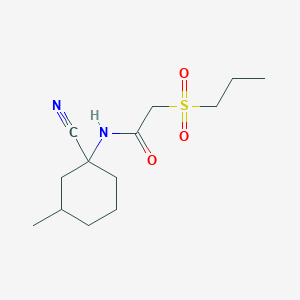
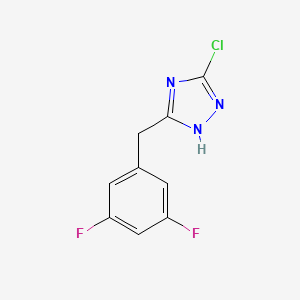

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)
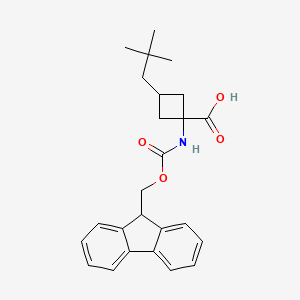
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
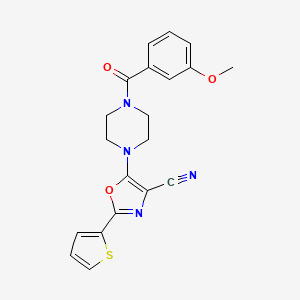

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)
